10-Demethoxy Nicergoline

Description

Historical Context of Ergot Alkaloid Derivatives in Chemical and Biomedical Research

The history of ergot alkaloids is a long and fascinating one, transitioning from a notorious poison to a source of valuable therapeutic agents. smolecule.com For centuries, the consumption of rye contaminated with the ergot fungus led to devastating epidemics of ergotism, a condition characterized by severe and often fatal symptoms. unl.edunih.gov Historical records allude to the toxic effects of ergot as far back as 600 BC on an Assyrian tablet. unl.edunih.gov

The medicinal properties of ergot were first noted in 1582, when it was used by midwives to induce uterine contractions. wikipedia.org However, it was not until the early 20th century that the chemical and pharmacological investigation of ergot began in earnest. A pivotal moment came in 1943 when Arthur Stoll and Albert Hofmann achieved the first total synthesis of an ergot alkaloid, ergometrine. wikipedia.org This breakthrough opened the door to the systematic study and chemical modification of these complex molecules. wikipedia.org Annual world production of ergot alkaloids is now estimated to be between 5,000 and 8,000 kg for ergopeptines and 10,000 to 15,000 kg for lysergic acid, which is primarily used for creating semi-synthetic derivatives. nih.govwikipedia.org

| Year/Era | Milestone | Significance |

| 600 BC | Assyrian tablet mentions "noxious pustules" on grain. nih.gov | Earliest known reference to potential ergot contamination. |

| Middle Ages | Widespread epidemics of ergotism ("St. Anthony's Fire"). unl.edu | Devastating societal impact due to consumption of contaminated rye. |

| 1582 | First documented medicinal use by midwives. wikipedia.org | Recognition of the physiological effects of ergot. |

| 1764 | Ergot identified as a fungus by von Munchhausen. nih.gov | Correct biological classification, moving away from the idea of it being "super" rye. |

| 1932 | Isolation of ergometrine by Dudley and Moir. ru.nl | Identification of a specific uterotonic alkaloid. |

| 1943 | First total synthesis of ergometrine by Stoll and Hofmann. wikipedia.org | Enabled the laboratory creation and modification of ergot alkaloids. |

Evolution of Research Paradigms for Semisynthetic Ergoline (B1233604) Compounds

Following the initial isolation and synthesis of natural ergot alkaloids, the research focus shifted towards the creation of semisynthetic derivatives. This paradigm was driven by the desire to enhance therapeutic efficacy and selectivity while minimizing the undesirable side effects associated with the parent compounds. rsc.org

One of the early and significant semisynthetic products was dihydroergotamine, introduced in 1946. nih.gov The development of such compounds marked a move from using crude ergot preparations to employing chemically defined and modified molecules. The core strategy involved using the naturally occurring ergoline scaffold, primarily lysergic acid, as a starting point for chemical modifications. scispace.com

In recent decades, research has become increasingly sophisticated. The focus has expanded to include:

Targeted Synthesis: Designing and synthesizing novel ergoline analogs with specific pharmacological profiles. scispace.comacs.org This includes creating derivatives with enhanced activity at certain receptors while reducing effects at others. scispace.com

Biosynthetic Engineering: Investigating and manipulating the biosynthetic pathways of ergot alkaloids in fungi. nih.gov This approach aims to produce novel compounds through directed biosynthesis. scispace.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the ergoline structure to understand how different chemical groups influence biological activity. acs.org These studies are crucial for designing drugs with improved properties.

Focus on Non-Hallucinogenic Derivatives: With the recognition of the therapeutic potential of some psychedelic ergolines like LSD, a significant research effort is now directed at developing non-hallucinogenic analogs that retain therapeutic benefits without the psychoactive effects. acs.orgnih.govfrontiersin.org

This evolution from ethnobotanical use to targeted, molecular-level drug design highlights the enduring importance of the ergoline scaffold in medicinal chemistry.

Current Research Significance of Ergoline Analogues, with Specific Focus on 10-Demethoxy Nicergoline (B1678741) as a Research Entity

Ergoline analogues continue to be a fertile ground for academic and pharmaceutical research. Current investigations are largely centered on their potential to address a range of neurological and psychiatric disorders. acs.org The ability of these compounds to interact with various neurotransmitter systems, particularly dopaminergic and serotonergic receptors, makes them attractive candidates for new therapies. rsc.org

Within this landscape, 10-Demethoxy Nicergoline has emerged as a compound of significant research interest. It is a derivative of Nicergoline, which itself is a well-established ergoline-based therapeutic. smolecule.com Nicergoline is metabolized in the body to active compounds, including 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) and its N-demethylated form, 10α-methoxy-9,10-dihydrolysergol (MDL), which are structurally related to this compound. nih.gov

The research focus on this compound and its parent compound, Nicergoline, is driven by their multifaceted pharmacological profile. Unlike some of the more notorious ergoline derivatives, Nicergoline and its metabolites are investigated for their therapeutic, non-hallucinogenic properties. nih.gov

Key research findings on the biological activities of this compound and the closely related Nicergoline are summarized below:

| Biological Activity | Research Findings | Potential Significance |

| Vasodilation | Acts as an antagonist of alpha-1 adrenergic receptors, leading to reduced vascular resistance and increased blood flow, particularly in the brain. smolecule.comdrugbank.com | Improvement of cerebral circulation and oxygenation. |

| Neuroprotective Effects | Research suggests it improves neuronal oxygen and glucose utilization, which is crucial during ischemic conditions. smolecule.com It may also protect neurons from cell death induced by oxidative stress. researchgate.net | Potential for mitigating neuronal damage in cerebrovascular diseases. |

| Receptor Interactions | Demonstrates a high affinity for serotonin (B10506) receptors, particularly 5-HT1A and 5-HT2A. smolecule.com Nicergoline is also an antagonist at α1A-adrenoceptors. nih.govmedchemexpress.com | Modulation of key neurotransmitter systems involved in cognition and mood. |

| Antiplatelet Activity | May inhibit platelet aggregation. smolecule.com | Contribution to its effectiveness in vascular disorders. |

The study of this compound is part of a broader effort to develop ergoline-derived compounds with a favorable therapeutic window, offering potential benefits for cognitive and vascular disorders while avoiding the adverse effects associated with other members of this chemical class. smolecule.com

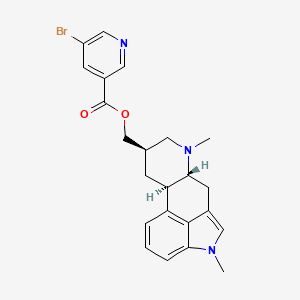

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24BrN3O2 |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C23H24BrN3O2/c1-26-11-14(13-29-23(28)15-7-17(24)10-25-9-15)6-19-18-4-3-5-20-22(18)16(8-21(19)26)12-27(20)2/h3-5,7,9-10,12,14,19,21H,6,8,11,13H2,1-2H3/t14-,19-,21-/m1/s1 |

InChI Key |

JSOSQCRIXCEVRN-YFZFPPMRSA-N |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 10 Demethoxy Nicergoline

Precursor Selection and Ergoline (B1233604) Core Derivatization Pathways

The construction of the ergoline ring system, the foundational scaffold of 10-Demethoxy Nicergoline (B1678741), can be approached from both biosynthetic and chemical standpoints.

In nature, the ergoline skeleton is derived from two primary precursors: L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). nih.gov The initial and rate-limiting step in this biosynthetic pathway is the prenylation of the tryptophan indole (B1671886) ring at the C4 position, a reaction catalyzed by the enzyme dimethylallyl-tryptophan synthase (DmaW). nih.govnih.gov Following this crucial step, a series of enzymatic transformations involving N-methylation, cyclizations, and oxidations leads to the formation of the tetracyclic ergoline core structure, passing through key intermediates such as chanoclavine, agroclavine, and ultimately lysergic acid. nih.govrsc.org

For chemical synthesis, L-tryptophan is also a logical and frequently used starting material, providing a direct route to the indole portion of the scaffold. scispace.com Many industrial syntheses of ergoline derivatives, however, begin with naturally occurring ergot alkaloids, such as lysergic acid, which are produced in large quantities via fermentation by fungi of the genus Claviceps. sci-hub.se These natural products serve as advanced precursors that already contain the complex tetracyclic core. The synthesis of nicergoline, and by extension 10-Demethoxy Nicergoline, often starts from ergoline materials obtained from plant extracts or biological fermentation. google.com Derivatization pathways then involve chemical modifications, such as the selective demethylation of nicergoline to yield this compound. smolecule.com

| Precursor Type | Precursor Name | Role in Synthesis |

| Biosynthetic | L-Tryptophan | Provides the indole core of the ergoline ring system. nih.govnih.gov |

| Biosynthetic | Dimethylallyl Diphosphate (DMAPP) | Provides the isoprene (B109036) unit for the initial prenylation step. nih.gov |

| Chemical | Lysergic Acid | A common semi-synthetic starting material from fermentation. sci-hub.se |

| Chemical | Nicergoline | Direct precursor for this compound via demethylation. smolecule.com |

Regioselective Synthesis Approaches for this compound Analogues

The development of analogues of this compound requires synthetic methods that can selectively introduce functional groups at specific positions on the polyfunctional ergoline scaffold. Regioselectivity is a significant challenge due to the presence of multiple reactive sites. scispace.com

Research into ergoline chemistry has produced several strategies to achieve regioselective functionalization. For instance, methods have been developed for the selective introduction of substituents at the C4-position of the ergoline skeleton, a modification not accessible from natural alkaloid precursors. sci-hub.se Such strategies open the door to novel analogues that can be evaluated for therapeutic potential. One reported approach involves an asymmetric tandem Friedel-Crafts alkylation/Michael addition of 4-substituted indoles to generate the tricyclic core, which can then be elaborated into the full tetracyclic ergoline system with novel C4-substitution. sci-hub.se

The synthesis of analogues would likely involve:

Protecting Group Chemistry : Temporarily blocking reactive sites (e.g., the indole nitrogen) to direct reactions to other positions.

Directed Metalation : Using a directing group to facilitate lithiation or other metalation at a specific carbon atom, which can then be functionalized.

Late-Stage Functionalization : Introducing modifications in the final steps of a synthesis to avoid carrying sensitive functional groups through multiple reaction steps.

While specific literature on the regioselective synthesis of this compound analogues is sparse, the principles established for other complex natural products are applicable. For example, photoredox catalysis has been employed for the chemo- and regioselective synthesis of other nitrogen-containing heterocyclic compounds. rsc.org These modern synthetic methods offer potential pathways for creating a diverse library of this compound derivatives by selectively modifying the A, C, or D rings of the ergoline core. nih.gov

Enzymatic and Biocatalytic Methods in Ergoline Synthesis

Enzymatic and biocatalytic methods offer powerful tools for the synthesis and modification of ergoline alkaloids, often providing unparalleled stereoselectivity and regioselectivity that is difficult to achieve with traditional chemical methods. scispace.com

The biosynthesis of the ergoline ring is a cascade of enzyme-catalyzed reactions. rsc.org Understanding this pathway allows for its manipulation. For example, the enzyme DmaW, which catalyzes the first committed step, has been isolated, characterized, and expressed in recombinant organisms like yeast, demonstrating the potential for engineered biosynthesis. nih.govnih.gov Tryptophan has been shown to act not only as a precursor but also as an inducer of the alkaloid-synthesizing enzymes in Claviceps. asm.org

Beyond the synthesis of the core scaffold, biocatalysis can be used to create novel derivatives. Enzymes can perform specific transformations on the ergoline skeleton. A notable example is the use of β-N-acetylhexosaminidase from Aspergillus oryzae to catalyze the transglycosylation of various ergot alkaloids, including clavines and lysergic acid derivatives. tandfonline.com This process attaches sugar moieties to the alkaloid, creating glycosides with potentially altered solubility and biological activity. Such biocatalytic approaches could be applied to this compound to generate new analogues.

| Enzyme | Class | Function in Ergoline Biosynthesis/Biotransformation |

| Dimethylallyl-tryptophan synthase (DmaW) | Prenyltransferase | Catalyzes the first committed step: the C4-prenylation of L-tryptophan. nih.govnih.gov |

| Old Yellow Enzyme (FgaOx3) | Oxidoreductase | Involved in the cyclization steps forming the C ring of the ergoline scaffold. rsc.org |

| β-N-acetylhexosaminidase | Glycoside Hydrolase | Used in biocatalysis for the transglycosylation of ergoline alkaloids. tandfonline.com |

Modern Synthetic Strategies for Scaffold Diversification

The structural complexity of the ergoline ring system has inspired the development of numerous modern synthetic strategies aimed at both efficient total synthesis and the diversification of the scaffold for structure-activity relationship (SAR) studies. nih.gov The goal is to create unnatural analogues with novel substitution patterns that are inaccessible through semi-synthesis from natural precursors. nih.govresearchgate.net

Modern C-C and C-N bond-forming reactions have been pivotal in this area. Key strategies reported for constructing the tetracyclic ergoline core include:

Intramolecular Heck Reaction : Used to form the C9-C10 double bond characteristic of lysergic acid derivatives. researchgate.net

Tandem Reactions : Cascades such as asymmetric Friedel-Crafts alkylation followed by a Michael addition can build the tricyclic core with high enantioselectivity. sci-hub.se

C-H Insertion/Activation : Advanced methods that create bonds by directly functionalizing carbon-hydrogen bonds, offering more atom-economical routes to the scaffold. nih.gov

Another powerful approach is Diversity-Oriented Synthesis (DOS) , which aims to rapidly generate libraries of structurally diverse molecules from common starting materials. nih.gov For scaffolds resembling ergolines, this can involve multicomponent reactions where amines, aldehydes, and nucleophiles are combined to create highly functionalized intermediates that are then subjected to various cyclization reactions to produce a wide array of heterocyclic systems. nih.gov These strategies are essential for exploring the chemical space around the "privileged" ergoline scaffold to discover new therapeutic agents. pageplace.de

Synthesis of Isotopic Analogues for Research Purposes

Isotopically labeled analogues of complex molecules are indispensable tools for a variety of research applications, including metabolism studies, pathway elucidation, and as internal standards in quantitative analysis.

The synthesis of isotopically labeled this compound has been accomplished, as evidenced by the commercial availability of compounds such as This compound-13C,d3 . biomall.in The synthesis of such molecules typically involves introducing heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N) at specific positions. This can be achieved through total synthesis using labeled building blocks or by late-stage introduction of the label into the final molecule or an advanced intermediate.

Another established method for producing isotopically labeled natural products is through biosynthetic approaches. This involves feeding a culture of the producing organism, such as a Claviceps fungus, with precursors that have been enriched with stable isotopes. nih.gov For example, feeding experiments with deuterated mevalonic acid ([d₂]MVA), a precursor to DMAPP, have been used to study the biosynthetic pathway of ergoline alkaloids. nih.gov While the alkaloids produced were found to be unlabeled in that specific study due to experimental conditions, the principle remains a valid and powerful technique for generating isotopically enriched ergoline compounds for research.

Preclinical Pharmacological Investigations of 10 Demethoxy Nicergoline

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental to characterizing the interaction of a compound with specific molecular targets. For the metabolites of Nicergoline (B1678741), these assays have been pivotal in determining their pharmacological profile.

Serotonin (B10506) Receptor (5-HT) Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Nicergoline is known to be a potent antagonist at the 5-HT1A serotonin receptor and has a moderate affinity for 5-HT2 subtypes . However, research into its metabolites reveals a stark difference. Preclinical data show that MMDL and MDL have low to nonexistent affinity for various serotonin receptor sites . Consequently, these metabolites are not considered to contribute to the serotonergic activity of Nicergoline.

Dopamine (B1211576) Receptor (D1, D2) Binding Characteristics

Nicergoline itself displays only a low affinity for dopamine D1 and D2 receptors . Consistent with their limited activity at other receptor sites, its major metabolites, MMDL and MDL, also show low or no affinity for dopamine receptors . Therefore, neither Nicergoline nor its primary metabolites are expected to exert significant direct effects on the dopaminergic system through D1 or D2 receptor binding.

Cellular Assays for Neurotransmitter System Modulation

Cellular assays provide insight into the functional consequences of a compound's interaction with a cell, such as its effect on neurotransmitter release and signaling pathways.

Cholinergic Neurotransmission Enhancement Mechanisms

Nicergoline has been shown to enhance cholinergic neurotransmitter function . This action is thought to be a key part of its therapeutic effect. However, this enhancement is attributed to the parent molecule. Given that the major metabolites MMDL and MDL lack affinity for muscarinic receptors, they are not believed to contribute to the pro-cholinergic effects of Nicergoline . The mechanisms of cholinergic enhancement are therefore associated with Nicergoline itself, prior to its metabolism into these largely inactive compounds.

Catecholaminergic (Noradrenaline and Dopamine) Turnover Investigations

Currently, there is a lack of available preclinical data specifically investigating the effects of 10-Demethoxy Nicergoline on the turnover of the catecholamines, noradrenaline and dopamine.

Acetylcholine (B1216132) Release and Metabolism Studies

There are no available preclinical studies that have specifically examined the influence of this compound on acetylcholine release or its metabolic pathways.

Intracellular Signaling Pathway Investigations

Phosphoinositide Turnover Modulation

Preclinical research specifically detailing the modulation of phosphoinositide turnover by this compound is not currently available in the scientific literature.

Protein Kinase C (PKC) Translocation and Activity

There is no available preclinical data from studies investigating the direct effects of this compound on the translocation and activity of Protein Kinase C.

Amyloid Precursor Protein Processing Modulation

Preclinical investigations into the modulation of amyloid precursor protein processing by this compound have not been reported in the available scientific literature.

Neuroprotective and Antioxidant Activity Assessment in Preclinical Models

Preclinical studies have provided evidence for the antioxidant activity of this compound. In a study involving rats chronically treated with haloperidol (B65202), which is known to induce oxidative stress, the administration of this compound demonstrated significant neuroprotective effects.

Specifically, haloperidol treatment led to a notable decrease in the levels of glutathione (B108866) (GSH), a critical endogenous antioxidant, in various brain regions. The prolonged administration of this compound was found to counteract this haloperidol-induced reduction in GSH content.

Furthermore, the same study observed that this compound was effective in suppressing lipid peroxidation in the cortex and striatum. Lipid peroxidation is a key marker of oxidative damage to cells. These findings suggest that this compound possesses antioxidant properties that may be beneficial in mitigating neuronal damage caused by oxidative stress.

| Biochemical Marker | Effect of Haloperidol Treatment | Effect of this compound Co-administration | Brain Regions Affected |

|---|---|---|---|

| Glutathione (GSH) Content | Significant Decrease | Antagonized the decrease | Not specified |

| Lipid Peroxidation | Increased | Suppressed | Cortex and Striatum |

Oxidative Stress Protection in Cellular Models

This compound, also known as MDL, has demonstrated antioxidant properties in preclinical studies. Research in rat models has shown that prolonged administration of MDL can counteract the depletion of glutathione (GSH), a crucial intracellular antioxidant, induced by chronic treatment with haloperidol. Furthermore, MDL was found to suppress lipid peroxidation in the cortex and striatum of these animals. These findings suggest that this compound possesses antioxidant activity, enabling it to prevent both the depletion of GSH and the process of lipid peroxidation.

Interactive Data Table: Effect of this compound (MDL) on Oxidative Stress Markers

| Compound | Model | Key Findings |

| This compound (MDL) | Chronic haloperidol-treated rats | Antagonized haloperidol-induced decrease in glutathione (GSH) content in the brain and liver. |

| This compound (MDL) | Chronic haloperidol-treated rats | Suppressed lipid peroxidation in the cortex and striatum. |

Anti-apoptotic Mechanisms in Neuronal Systems

In cellular models of neurotoxicity, this compound (MDL) has been shown to protect against neuronal death. Specifically, micromolar concentrations of MDL attenuated neuronal death induced by a toxic fragment of the β-amyloid peptide (βAP(25-35)) in pure cultures of rat cortical neurons. The parent compound, nicergoline, has been observed to increase the basal levels of the anti-apoptotic protein Bcl-2 and reduce the increase in the pro-apoptotic protein Bax induced by β-amyloid. This indicates that the protective effects may be mediated through the inhibition of an apoptotic program in cortical neurons. In mixed cultures of rat cortical cells containing both neurons and astrocytes, MDL, along with its parent compound nicergoline, was more effective in reducing β-amyloid-induced neurotoxicity compared to its effects in pure neuronal cultures.

Neurotrophic Factor Interactions in In Vitro Systems

Nerve Growth Factor (NGF)-Mediated Processes

Currently, there is a lack of direct scientific evidence from the provided search results detailing the specific interactions of this compound (MDL) with Nerve Growth Factor (NGF)-mediated processes in in vitro systems. Research has primarily focused on the parent compound, nicergoline, which has been shown to increase NGF levels in the aged rat brain. However, the direct modulatory effects of its metabolite, this compound, on NGF signaling pathways have not been explicitly elucidated in the available literature.

Transforming Growth Factor-Beta (TGF-β) and Glial-Derived Neurotrophic Factor (GDNF) Modulation

The neuroprotective effects of this compound (MDL) appear to be partially mediated through interactions with glial cells and their production of neurotrophic factors. In experiments involving pure astrocyte cultures, the conditioned medium from astrocytes treated with MDL for 72-96 hours was found to be neuroprotective when transferred to pure neuronal cultures challenged with β-amyloid. While the direct effect of MDL on the production of Transforming Growth Factor-Beta (TGF-β) and Glial-Derived Neurotrophic Factor (GDNF) was not specified, studies on its parent compound, nicergoline, have shown an increase in the intracellular levels of both TGF-β and GDNF in cultured astrocytes. These two trophic factors are known to protect neurons against β-amyloid toxicity.

Interactive Data Table: Neurotrophic Factor Interactions of Nicergoline and its Metabolite MDL

| Compound | Cell Type | Effect | Implication |

| This compound (MDL) | Astrocytes | Conditioned medium from MDL-treated astrocytes was neuroprotective to neurons. | Suggests an indirect neuroprotective mechanism mediated by glial cells. |

| Nicergoline (parent compound) | Astrocytes | Increased intracellular levels of TGF-β and GDNF. | These neurotrophic factors are known to protect against β-amyloid toxicity. |

In Vivo Pharmacological Efficacy Studies in Animal Models

Cerebrovascular Function and Cerebral Blood Flow Models

Preclinical research has consistently demonstrated the positive influence of nicergoline, and by extension its active metabolite this compound, on cerebral hemodynamics. Studies in various animal models have shown its ability to enhance cerebral blood flow (CBF) and reduce cerebrovascular resistance.

In a study involving spontaneously hypertensive rats subjected to bilateral carotid artery occlusion, nicergoline administration was found to ameliorate the decrease in local cerebral blood flow (LCBF). Specifically, in the two-hour reperfusion period following a three-hour occlusion, the reduction in LCBF in the thalamus and hypothalamus was less pronounced in the nicergoline-treated group compared to the non-treated group.

Another investigation in dogs demonstrated that nicergoline possesses a cerebral vasodilatory effect. By recording the cardiac output of the vertebral artery, researchers observed that nicergoline administration led to a significant and lasting increase in blood flow. This effect is attributed to a reduction in local vascular resistance.

Further research has highlighted nicergoline's role as an alpha-adrenergic receptor antagonist, which contributes to its vasodilatory properties and the subsequent increase in arterial blood flow within the brain. This mechanism is crucial for improving the delivery of oxygen and essential nutrients to brain tissue.

Interactive Data Table: Effect of Nicergoline on Cerebrovascular Parameters in Preclinical Models

| Animal Model | Experimental Condition | Measured Parameter | Outcome with Nicergoline Treatment |

| Spontaneously Hypertensive Rats | Bilateral Carotid Artery Occlusion and Reperfusion | Local Cerebral Blood Flow (LCBF) in Thalamus and Hypothalamus | Ameliorated the decrease in LCBF compared to the non-treated group. |

| Dog | - | Cardiac Output of the Vertebral Artery | Produced a lasting increase in blood flow. |

| Various | - | Cerebrovascular Resistance | Reduced cerebrovascular resistance. |

Brain Energy Metabolism and Glucose Utilization Studies

The impact of this compound on brain energy metabolism and glucose utilization has been a significant area of preclinical investigation, particularly in the context of cerebral ischemia. Research suggests that the compound can exert a protective effect by improving the brain's metabolic state during and after ischemic events.

In a study on spontaneously hypertensive rats with bilateral carotid artery occlusion, nicergoline treatment led to higher local cerebral glucose utilization (LCGU) in several brain regions, including the sensory-motor cortex, caudate-putamen, parietal cortex, hypothalamus, inferior colliculus, and pons-reticular formation, when compared to the non-treated group. This indicates an enhanced ability of the brain tissue to utilize glucose for energy production under ischemic stress.

Further studies have shown that nicergoline helps in ameliorating the detrimental changes in cerebral energy metabolism that occur following ischemia. In mice subjected to bilateral carotid arterial ligation, nicergoline treatment was observed to partially prevent the sharp decrease in creatine-phosphate, ATP, glucose, and glycogen (B147801) levels. It also significantly suppressed the increase in lactate (B86563) and the lactate/pyruvate ratio, which are markers of anaerobic metabolism. These findings suggest that nicergoline helps maintain a more favorable energy balance in the ischemic brain.

The mechanism behind these effects is thought to involve an improvement in the utilization of oxygen and glucose by brain cells, thereby supporting cellular energy production and function, even under compromised blood flow conditions.

Interactive Data Table: Effects of Nicergoline on Brain Energy Metabolism in Preclinical Ischemia Models

| Animal Model | Experimental Condition | Measured Parameter | Outcome with Nicergoline Treatment |

| Spontaneously Hypertensive Rats | Bilateral Carotid Artery Occlusion | Local Cerebral Glucose Utilization (LCGU) | Higher LCGU in multiple brain regions compared to the non-treated group. |

| Mice | Bilateral Carotid Arterial Ligation | Brain Levels of Energy Metabolites | Partially prevented the decrease in creatine-phosphate, ATP, glucose, and glycogen. |

| Mice | Bilateral Carotid Arterial Ligation | Brain Lactate and Lactate/Pyruvate Ratio | Significantly suppressed the increase in lactate and the lactate/pyruvate ratio. |

Platelet Aggregation Inhibition Research

Preclinical investigations have established that nicergoline, and consequently this compound, possesses significant antiplatelet aggregation properties. This action is considered a key component of its therapeutic potential in vascular disorders.

In vitro studies using human platelet-rich plasma have demonstrated that nicergoline effectively inhibits platelet aggregation induced by a variety of agonists. When introduced before the aggregating agent, nicergoline can completely neutralize its action. If added after the aggregation process has begun, it can promptly halt further aggregation and initiate disaggregation, leading to the complete separation of platelets.

The inhibitory effect of nicergoline on platelet aggregation has been observed in response to several key inducers. Research has shown a decrease in platelet aggregation induced by collagen, arachidonic acid, and platelet-activating factor (PAF) following nicergoline administration. The mechanism underlying this anti-aggregating effect is believed to be linked to the inhibition of phospholipase activity in platelets, which in turn prevents the release of arachidonic acid from platelet phospholipids. This action ultimately reduces the production of pro-aggregatory substances like prostaglandins.

Interactive Data Table: Inhibition of Platelet Aggregation by Nicergoline in Preclinical Studies

| Aggregating Agent | Experimental System | Observed Effect of Nicergoline |

| Various Agonists | Human Platelet-Rich Plasma (in vitro) | Complete neutralization of aggregation when pre-incubated; cessation of aggregation and initiation of disaggregation when added post-aggregation. |

| Collagen | In vitro | Decreased platelet aggregation. |

| Arachidonic Acid | In vitro | Decreased platelet aggregation. |

| Platelet-Activating Factor (PAF) | In vitro | Decreased platelet aggregation. |

| Thrombin or Collagen | Human Platelets (in vitro) | Inhibition of platelet prostaglandin (B15479496) production. |

Molecular and Cellular Mechanisms of Action Research for 10 Demethoxy Nicergoline

Investigation of G Protein-Coupled Receptor (GPCR) Downstream Signaling Cascades

The therapeutic effects of Nicergoline (B1678741) are largely attributed to its interaction with G protein-coupled receptors (GPCRs), which initiates a cascade of intracellular signaling events. As a potent antagonist of α1A-adrenergic receptors, Nicergoline influences downstream pathways that are crucial for cellular function and survival. Research has shown that the major metabolites of Nicergoline, MMDL and MDL (10-Demethoxy Nicergoline), exhibit low or no affinity for serotonin (B10506), catecholamine, and acetylcholine (B1216132) receptor sites.

One of the key signaling pathways modulated by Nicergoline is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Studies in mouse models of Alzheimer's disease have demonstrated that Nicergoline can upregulate the PI3K/Akt signaling pathway. This upregulation is significant as the PI3K/Akt pathway plays a vital role in promoting cell survival and inhibiting apoptosis (programmed cell death). By activating this pathway, Nicergoline is thought to exert its neuroprotective effects.

Furthermore, Nicergoline has been observed to stimulate the phosphoinositide pathway, which is notably impaired in Alzheimer's disease. This stimulation can lead to the translocation of Protein Kinase C (PKC), another critical component of intracellular signaling. The activation of PKC is involved in various cellular processes, including neuronal survival and plasticity.

Protein-Protein Interaction Studies Related to Receptor Binding

The interaction of a compound with its receptor is the initial step that triggers a biological response. In the case of Nicergoline, its binding to α1A-adrenergic and 5-HT1A receptors is a key interaction. However, detailed studies mapping the comprehensive protein-protein interaction (PPI) network following the binding of Nicergoline or this compound are not widely published.

Molecular docking studies have been employed to understand the interaction between Nicergoline and the 5-HT3A receptor, suggesting that it acts as an open channel blocker by interacting with specific binding residues. This provides a model for how the compound might physically interact with its receptor target.

Understanding the broader interactome—the complete set of protein-protein interactions in a cell—that is affected by this compound would provide a more holistic view of its mechanism of action. Techniques such as affinity purification-mass spectrometry (AP-MS) could be utilized to identify the proteins that form complexes with Nicergoline or its metabolites and their corresponding receptors. Such studies would be invaluable in identifying novel therapeutic targets and understanding the full spectrum of the compound's effects.

Gene Expression and Proteomic Profiling in Responding Biological Systems

The downstream effects of receptor binding and signaling cascade activation often culminate in changes in gene expression and the cellular proteome. Research on Nicergoline has shown that it can modulate the expression of genes involved in apoptosis. In mouse models of Alzheimer's disease, treatment with Nicergoline led to the downregulation of pro-apoptotic genes such as caspase-3, BCL2 associated X (Bax), and caspase-9 in hippocampal cells. This alteration in gene expression is consistent with the observed neuroprotective effects and the upregulation of the pro-survival PI3K/Akt pathway.

Comprehensive gene expression profiling, for instance through microarray or RNA-sequencing technologies, would offer a global view of the transcriptional changes induced by this compound. This could reveal entire pathways and biological processes that are affected by the compound.

Cellular Uptake and Intracellular Localization Studies

For a compound to exert its effects on intracellular targets, it must first be taken up by the cell and transported to its site of action. The processes governing the cellular uptake and intracellular localization of Nicergoline and its metabolites, including this compound, are not well-characterized in the scientific literature.

Generally, the cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane or active transport mediated by specific transporter proteins. Once inside the cell, the compound's journey to its target, such as a specific receptor on an organelle, is a critical determinant of its biological activity.

Techniques like confocal microscopy using fluorescently labeled compounds can be employed to visualize the uptake and subcellular distribution of this compound in real-time. Such studies would help to determine whether the compound accumulates in specific cellular compartments, such as the mitochondria or the nucleus, which could provide further clues about its mechanism of action. Without such specific studies, the details of how this compound enters cells and where it localizes remain speculative.

Structure Activity Relationship Sar Studies of 10 Demethoxy Nicergoline Derivatives

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues are a common strategy in medicinal chemistry to probe the bioactive conformation of a ligand, which is the specific three-dimensional shape it adopts when binding to its biological target. By reducing the number of rotatable bonds in a molecule, chemists can "lock" it into a more rigid structure. This can lead to increased potency, improved selectivity for the target receptor, and better pharmacokinetic properties.

However, no studies detailing the design, synthesis, or biological evaluation of conformationally restricted analogues of 10-Demethoxy Nicergoline (B1678741) have been reported in the scientific literature. Research in this area would theoretically involve creating derivatives where the ergoline (B1233604) scaffold or its substituents are modified to limit their flexibility, followed by biological testing to determine how this rigidity impacts receptor binding and functional activity.

Systematic Exploration of Substituent Effects on Biological Activity

A systematic exploration of substituent effects involves synthesizing a series of analogues where a specific part of the molecule is varied to understand its contribution to biological activity. For instance, different chemical groups with varying electronic (electron-donating or -withdrawing) and steric (size and shape) properties might be introduced at a particular position to see how these changes affect the compound's interaction with its target.

There is no available research that systematically explores the effects of different substituents on the ergoline ring system of 10-Demethoxy Nicergoline. Such studies would be crucial to understanding the SAR of this compound, particularly to identify which positions on the molecule are sensitive to modification and what chemical properties are required for optimal activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

As there are no published series of this compound derivatives with corresponding biological activity data, the development of a QSAR model for this class of compounds has not been possible. The generation of such a model would require a dataset of structurally related analogues and their measured biological activities.

Pharmacophore Elucidation and Validation

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges, arranged in a specific 3D geometry. Pharmacophore models are used in virtual screening to identify new potential drug candidates from large chemical databases.

No pharmacophore models for this compound have been elucidated or validated in the scientific literature. The development of such a model would require structural information about the target receptor or a set of active ligands from which the key interaction features could be inferred.

Impact of Stereochemistry on Receptor Selectivity and Functional Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology. Different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different biological activities, receptor selectivities, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.

The ergoline nucleus of nicergoline contains multiple stereocenters, and its specific stereochemistry is crucial for its biological activity. However, without synthesized and tested stereoisomers of this compound, there is no data on how changes in its stereochemistry would impact receptor selectivity or functional efficacy. Any investigation into this compound would need to carefully control and characterize the stereochemistry of the synthesized molecules to obtain meaningful biological data.

Metabolic Pathways and Biotransformation of this compound: A Review of Preclinical Data

Information regarding the metabolic pathways and biotransformation of the chemical compound “this compound” is not available in the currently accessible scientific literature and public databases.

Extensive searches of scholarly articles, patent databases, and chemical repositories have been conducted to gather information specifically on the preclinical metabolism of this compound. These searches, however, did not yield any specific data related to its in vitro metabolic stability, metabolite identification, enzyme kinetics, in vivo metabolite profiling, or biotransformation pathways.

The available body of scientific research focuses extensively on the parent compound, Nicergoline. Studies on Nicergoline detail its absorption, distribution, metabolism, and excretion in various preclinical models and in humans. The primary metabolic pathway of Nicergoline involves hydrolysis of the ester bond to form 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is an active metabolite. MMDL is further metabolized through N-demethylation at the N-1 position of the ergoline ring to yield 10α-methoxy-9,10-dihydrolysergol (MDL), another major metabolite. The cytochrome P450 enzyme CYP2D6 has been identified as the primary enzyme responsible for the conversion of MMDL to MDL.

The chemical name "this compound" implies a structural analog of Nicergoline lacking the methoxy (B1213986) group at the 10-position of the ergoline ring. However, no studies describing the synthesis, pharmacological activity, or metabolic fate of this specific derivative could be located.

Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline, which includes:

Metabolic Pathways and Biotransformation Studies of 10 Demethoxy Nicergoline in Preclinical Models

Elucidation of Biotransformation Pathways and their Chemical Mechanisms

Without any foundational research on 10-Demethoxy Nicergoline (B1678741), any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field are necessary before a comprehensive review of the metabolic pathways of 10-Demethoxy Nicergoline can be compiled.

Advanced Analytical Methodologies for 10 Demethoxy Nicergoline Characterization and Quantification in Research Matrices

Chromatographic Techniques Development and Optimization

Chromatographic methods are paramount for separating the target analyte from impurities, starting materials, and degradation products, as well as for precise quantification. The development of robust and reliable chromatographic techniques is the first step in the analytical workflow for a compound like 10-Demethoxy Nicergoline (B1678741).

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality (RP-HPLC), is the cornerstone for the analysis of pharmaceutical compounds and related substances. For 10-Demethoxy Nicergoline, an RP-HPLC method would be developed to ensure high resolution, sensitivity, and reproducibility. Method development involves the systematic optimization of several key parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings.

Drawing from established methods for the parent compound Nicergoline and its related substances, a typical HPLC method for this compound would likely utilize a C18 column. The mobile phase would consist of an aqueous component (such as an acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD) set at a wavelength corresponding to the analyte's maximum absorbance, which for the ergoline (B1233604) structure is typically in the 280-290 nm range.

Method validation is a critical component, ensuring the method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a quantitative method for a related Nicergoline impurity demonstrated linearity over a concentration range of 0.032 x 10⁻⁵ to 3.828 x 10⁻⁵ M with a correlation coefficient (r²) of 0.99989. The LOD and LOQ for that impurity were determined to be 0.012 x 10⁻⁵ M and 0.041 x 10⁻⁵ M, respectively, showcasing the high sensitivity achievable with optimized HPLC methods.

| Parameter | Condition 1 (for Impurity Analysis) | Condition 2 (for Drug Substance) |

|---|---|---|

| Stationary Phase (Column) | Phenomenex, Luna, 5 µm, C18(2), 250 mm x 4.6 mm | Diamonsil ODS, 150 mm × 4.6 mm, 5 μm |

| Mobile Phase | 0.1 M Ammonium Acetate (containing ion-pairing agents) / Acetonitrile (62:38) | Acetonitrile / 0.1 mol/L Ammonium Acetate (15:85, v/v) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | Diode Array Detector (DAD) at 285 nm | UV Detector at 224 nm |

| Analyte | Nicergoline Metabolite/Impurity | 10α-methoxy-6-methyl ergoline-8β-methanol (MDL) |

Coupling chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and specificity, making it indispensable for trace-level quantification and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and thermally labile molecules like ergoline alkaloids. This technique would be the method of choice for quantifying this compound in complex biological matrices. The development of an LC-MS/MS method involves optimizing the chromatographic conditions as described for HPLC, along with the mass spectrometer parameters. Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing alkaloids. The instrument is usually operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process ensures extremely high selectivity and sensitivity, minimizing interference from matrix components. The use of tandem MS also provides structural information that aids in the identification of metabolites and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds. However, due to the low volatility and potential thermal degradation of large molecules like this compound, direct analysis is challenging. Therefore, derivatization is often required to increase volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens. While not the primary technique for quantification, GC-MS can be valuable for identifying specific volatile impurities or for confirmatory analysis after derivatization. Predicted GC-MS spectra can serve as a guide for identifying the compound if no experimental data is available.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be used to establish the precise connectivity of all atoms in the this compound molecule. For structural confirmation, the ¹H NMR spectrum would be compared to that of Nicergoline. The key differentiating feature would be the absence of the characteristic singlet signal for the methoxy (B1213986) (-OCH₃) protons, which appears around 3-4 ppm in related ergoline structures. Concurrently, shifts in the signals of neighboring protons and carbons, particularly at the C-10 position, would provide definitive evidence of the structural modification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 ppm. This precision allows for the determination of the elemental formula of the parent ion, serving as a powerful tool for confirming the identity of this compound and identifying unknown impurities. For example, using an LC-Time-of-Flight (TOF) or Orbitrap mass spectrometer, the measured exact mass can be compared against the theoretical mass calculated from the chemical formula. This is a critical step in confirming the synthesis of a new chemical entity and in characterizing its degradation products.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Nicergoline | C₂₄H₂₆BrN₃O₃ | 483.1158 |

| This compound | C₂₃H₂₄BrN₃O₂ | 453.1052 |

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching, C=C stretching from the aromatic rings, and C-N stretching from the amine and indole (B1671886) moieties. This provides a molecular fingerprint that is useful for identification and for monitoring chemical reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be dominated by the absorbance of the ergoline and bromonicotinate ring systems. As mentioned, this characteristic absorbance is exploited for detection and quantification in HPLC analysis. The position of the absorption maximum (λmax) and the molar absorptivity are key parameters obtained from this technique.

Analytical Method Validation for Research Applications (e.g., linearity, detection limits, quantification limits, precision, accuracy in non-clinical matrices)

Detailed and specific data regarding the validation of analytical methods exclusively for this compound in non-clinical research matrices are not extensively documented in the available scientific literature. As a known impurity of Nicergoline, the analytical methods developed for the parent drug would likely be adapted and validated for the quantification of this compound.

A typical validation for a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for the analysis of pharmaceutical impurities, would involve the following parameters:

Linearity: Establishing a linear relationship between the concentration of this compound and the analytical response.

Detection Limit (LOD): The lowest concentration of this compound that can be detected by the analytical method.

Quantification Limit (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound This table is for illustrative purposes only and is based on typical values for related compounds. Specific data for this compound is not available.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Not Available |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Not Available |

| Precision (RSD%) | ≤ 2% | Not Available |

| Accuracy (Recovery %) | 98.0% - 102.0% | Not Available |

Bioanalytical Methodologies for Preclinical Biological Samples

Specific bioanalytical methodologies for the quantification of this compound in preclinical biological samples such as plasma, serum, or tissue homogenates are not described in the currently available literature. The development of such methods would be a critical step in understanding the preclinical pharmacokinetics of this compound if it were to be investigated as a separate entity.

Typically, a sensitive and selective method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) would be developed and validated for this purpose. The validation would adhere to regulatory guidelines and include assessments of:

Selectivity and Specificity: Ensuring that the method can differentiate this compound from other endogenous and exogenous components in the biological matrix.

Matrix Effect: Evaluating the influence of the biological matrix on the ionization and detection of the analyte.

Recovery: The efficiency of the extraction process.

Calibration Curve: A series of standards used to determine the concentration of the analyte in the unknown samples.

Stability: Assessing the stability of this compound in the biological matrix under various storage and handling conditions.

Further research is required to develop and validate specific bioanalytical methods for the reliable quantification of this compound in preclinical studies.

Computational Chemistry and Cheminformatics Approaches in 10 Demethoxy Nicergoline Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the binding mechanism of 10-Demethoxy Nicergoline (B1678741) at a molecular level.

Detailed research findings have shown that the parent compound, Nicergoline, interacts specifically with the human 5-hydroxytryptamine 3A (5-HT3A) receptor, a key target in neurotransmission. Docking simulations have identified the binding site for Nicergoline within the extracellular pore region of the receptor's transmembrane domain. These simulations reveal that the interaction is stabilized by specific amino acid residues. Notably, the binding of Nicergoline is facilitated by interactions with residues L260 and V264. The precise nature of these interactions, including distances and energies, can be quantified to understand the strength and specificity of the binding, providing a structural basis for the compound's activity as an open channel blocker of the 5-HT3A receptor.

| Receptor | Interacting Residue | Predicted Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| 5-HT3A (Wild-type) | L260 (Chain A) | Hydrophobic | 3.7 |

| 5-HT3A (Wild-type) | L260 (Chain A) | Hydrophobic | 4.1 |

| 5-HT3A (Wild-type) | V264 | Hydrophobic | - |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

Following molecular docking, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of the 10-Demethoxy Nicergoline-receptor complex over time. These simulations provide critical information on the conformational stability of the binding pose and a more refined estimation of binding affinity.

MD simulations on complexes like the 5-HT3A receptor have shown that the transmembrane pores can be unstable in silico, highlighting the need for refined equilibration protocols to achieve stable open-state structures that permit ion permeation. For a docked compound like this compound, an MD simulation would track the atomic movements over a period, typically nanoseconds to microseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are calculated to assess the stability of the complex. A stable complex is indicated by a low and converging RMSD value over the simulation time.

Furthermore, MD trajectories are used to calculate the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This calculation provides a more accurate prediction of binding affinity by considering contributions from various energy components, including van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

| Energy Component | Description |

|---|---|

| ΔGbind | Total Binding Free Energy |

| ΔEvdW | van der Waals Energy |

| ΔEelec | Electrostatic Energy |

| ΔGpolar | Polar Solvation Energy |

| ΔGnonpolar | Non-polar Solvation Energy (SASA) |

Virtual Screening and De Novo Design of Novel Derivatives

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. In the context of this compound, this can involve screening for novel derivatives with potentially improved efficacy or selectivity.

A typical virtual screening workflow for discovering novel ergot alkaloid derivatives would begin with the preparation of a large compound library, which could be sourced from databases like ZINC or ChEMBL. This library is then filtered based on physicochemical properties to select for drug-like molecules. Subsequently, structure-based virtual screening, primarily through molecular docking, is performed against a target of interest. The docked compounds are then ranked based on their predicted binding affinity (scoring functions), and the top-ranked compounds are selected for further analysis. This process can be complemented by ligand-based approaches if a set of known active molecules is available.

De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. Algorithms can build new molecules piece-by-piece within the active site of the target receptor, optimizing for favorable interactions, leading to the design of entirely new derivatives based on the this compound scaffold.

Cheminformatics for Chemical Space Exploration and Library Design

Cheminformatics provides the tools and techniques to organize, analyze, and visualize large volumes of chemical data. For this compound, this involves exploring the chemical space of related ergot alkaloids to understand structure-activity relationships (SAR) and to design focused combinatorial libraries for synthesis and testing.

The chemical space of ergot alkaloids is vast and structurally diverse, encompassing clavines, lysergic acid amides, and complex ergopeptines. Cheminformatics methods use molecular descriptors—numerical representations of a molecule's physicochemical properties, topology, and 3D shape—to map this space. Techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) can be used to visualize the distribution of compounds and identify clusters of molecules with similar properties. This analysis helps in understanding the diversity of existing ergot alkaloids and identifying unexplored regions of chemical space where novel derivatives of this compound with unique properties might be found. This knowledge is then applied to the rational design of libraries of new compounds for virtual or experimental screening.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to avoid late-stage failures. In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties for research compounds like this compound and its potential derivatives.

Various computational tools and web servers, such as SwissADME, are available to predict a wide range of ADME parameters based on a molecule's structure. These predictions include physicochemical properties (e.g., molecular weight, logP), lipophilicity, water solubility, pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., adherence to Lipinski's rule of five), and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. For Nicergoline (CAS: 27848-84-6), these tools can generate a comprehensive ADME profile, providing valuable guidance for the design of derivatives with improved pharmacokinetic characteristics.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 484.39 g/mol | Adheres to Lipinski's rule (<500) |

| LogP (iLOGP) | 4.11 | Indicates good lipophilicity |

| Water Solubility (ESOL) | -4.51 (logS) / Moderately soluble | Affects absorption and formulation |

| GI Absorption | High | Good oral bioavailability expected |

| BBB Permeant | Yes | Can cross the blood-brain barrier |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions with a major metabolic enzyme |

| Lipinski Violations | 0 | Good drug-likeness profile |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations are essential for predicting the molecule's reactivity and other electronic properties that are not captured by classical molecular mechanics.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. These calculations can also generate an electrostatic potential map, which visualizes the charge distribution across the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding metabolic pathways and for designing derivatives with altered reactivity and stability profiles.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron (nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron (electrophilicity) |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

| Chemical Potential | μ | Related to the escaping tendency of an electron from a system |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule |

Future Research Directions and Conceptual Therapeutic Potential of 10 Demethoxy Nicergoline

Exploration of Novel Receptor Targets and Uncharted Signaling Pathways

Future research into 10-Demethoxy Nicergoline (B1678741) would logically begin with a comprehensive evaluation of its receptor binding profile and subsequent impact on intracellular signaling. Nicergoline is known for its broad spectrum of action, including its role as an alpha-1 adrenergic receptor antagonist and its interactions with serotonergic and dopaminergic systems. A primary research goal would be to determine how the demethoxylation at the 10-position alters these interactions.

Preclinical investigations would need to assess the binding affinity and functional activity of 10-Demethoxy Nicergoline at a range of receptors. This could reveal a more selective affinity for specific receptor subtypes, potentially leading to a more targeted therapeutic effect. For instance, while Nicergoline interacts with multiple receptor systems, this compound might exhibit higher selectivity for α1-adrenoceptors or specific serotonin (B10506) (5-HT) receptor subtypes, such as the 5-HT3A receptor where Nicergoline acts as an open channel blocker.

Beyond receptor binding, exploring uncharted signaling pathways will be crucial. Research on Nicergoline has demonstrated its ability to modulate the PI3K/AKT signaling pathway, which is vital for neuronal survival and cognitive function. Studies have shown that Nicergoline can ameliorate apoptosis in hippocampal cells by influencing this pathway. Future studies on this compound should investigate its capacity to engage similar neuroprotective pathways, potentially with greater potency or a different mechanism of activation.

| Target Class | Specific Target/Pathway | Rationale for Investigation | Potential Outcome |

|---|---|---|---|

| Adrenergic Receptors | α1A, α1B, α1D, α2A, α2C | To determine changes in affinity and selectivity compared to Nicergoline. | Identification of a more selective adrenergic antagonist profile. |

| Serotonergic Receptors | 5-HT1A, 5-HT2A, 5-HT3A | To explore potential alterations in serotonergic modulation, building on Nicergoline's known interactions. | Discovery of novel activity, such as enhanced 5-HT3A antagonism for cognitive enhancement. |

| Dopaminergic Receptors | D1, D2 | To assess any change in dopaminergic activity, which is implicated in mood and executive function. | Potential for a unique profile in modulating dopamine (B1211576) release or receptor activity. |

| Intracellular Signaling | PI3K/AKT Pathway | Based on Nicergoline's neuroprotective effects mediated through this pathway. | Confirmation of neuroprotective potential and elucidation of its molecular mechanism. |

| Intracellular Signaling | Phosphoinositide Pathway | This pathway is impaired in Alzheimer's and is a target of Nicergoline. | Potential for enhanced stimulation of a key signal transduction system relevant to dementia. |

Development of Prodrugs and Targeted Delivery Systems for Enhanced Research Applications

To maximize the investigational potential of this compound, particularly for central nervous system (CNS) disorders, the development of advanced delivery strategies is paramount. Prodrugs, which are inactive compounds converted to the active form in the body, could be designed to overcome potential issues with solubility or bioavailability. This approach could enhance the compound's ability to cross the blood-brain barrier (BBB), a significant challenge for many neuroprotective agents.

Furthermore, targeted delivery systems utilizing nanotechnology offer a promising avenue for research. Encapsulating this compound within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could improve its pharmacokinetic profile, protect it from premature degradation, and enable site-specific delivery within the brain. These nanocarriers can be engineered to target specific cells or regions affected by neurodegeneration, thereby increasing therapeutic efficacy.

| Strategy | Description | Research Goal | Potential Advantage |

|---|---|---|---|

| Ester Prodrugs | Chemically modifying the molecule with an ester linkage that is cleaved by enzymes in the body. | Improve oral bioavailability and CNS penetration. | Enhanced absorption and distribution to the target site. |

| Lipid Nanoparticles | Encapsulating the compound in lipid-based nanocarriers. | Facilitate passage across the blood-brain barrier. | Increased brain concentration and reduced systemic exposure. |

| Polymeric Micelles | Using self-assembling polymer structures to carry the drug. | Provide controlled and sustained release of the compound. | Prolonged therapeutic action and improved stability. |

| Targeted Nanocapsules | Functionalizing nanocapsules with ligands (e.g., antibodies) that bind to specific brain receptors or transporters. | Achieve cell-specific delivery in the brain. | Maximized effect on pathological tissues while minimizing off-target effects. |

Combination Studies with Other Investigational Compounds in Preclinical Settings

Given the multifactorial nature of many neurological disorders, combination therapy is a key area of research. Preclinical studies investigating this compound in combination with other investigational compounds could reveal synergistic effects. The rationale for such studies is based on targeting different pathological pathways simultaneously.

For example, combining this compound with a nootropic agent like Oxiracetam or Piracetam could be explored. While this compound might provide neuroprotection and enhance cerebral blood flow, the nootropic could directly target cognitive enhancement pathways. Similarly, combination with an anti-inflammatory or antioxidant compound could provide a multi-pronged approach to treating neurodegenerative diseases where inflammation and oxidative stress are key components.

| Combination Agent | Therapeutic Class | Rationale for Combination | Preclinical Model |

|---|---|---|---|

| Oxiracetam | Nootropic | To investigate synergistic effects on cognitive function and memory. | Animal models of vascular dementia or age-related cognitive decline. |

| Curcumin | Anti-inflammatory/Antioxidant | To target both vascular/neurotransmitter pathways (this compound) and neuroinflammation (Curcumin). | Mouse models of Alzheimer's disease. |

| Nerve Growth Factor (NGF) mimetics | Neurotrophic Agent | To combine receptor modulation with direct neurotrophic support to enhance neuronal survival and plasticity. | In vitro neuronal cell cultures and in vivo models of neurodegeneration. |

Investigation of Long-Term Preclinical Effects and Underlying Mechanisms

While acute studies are essential for characterizing the pharmacological profile of this compound, long-term preclinical studies are necessary to understand its potential for treating chronic conditions. Long-term studies in animal models of dementia or chronic cerebrovascular disease would be critical to assess sustained efficacy and to uncover the underlying mechanisms of action.

These studies would move beyond simple behavioral outcomes to include detailed histological and molecular analyses. Key areas of investigation would include the compound's effects on synaptic density, neurogenesis, amyloid plaque deposition, and tau pathology in relevant disease models. Such long-term assessments would provide a more complete picture of the therapeutic potential and disease-modifying capabilities of this compound.

| Area of Investigation | Parameter to Measure | Methodology | Potential Finding |

|---|---|---|---|

| Cognitive and Behavioral Function | Memory, learning, anxiety-like behavior. | Morris water maze, object recognition test, elevated plus maze. | Sustained improvement in cognitive performance over several months. |

| Neuroprotection | Neuronal loss, apoptosis. | Immunohistochemistry for markers like NeuN and caspase-3. | Significant reduction in neuronal death in disease-relevant brain regions. |

| Synaptic Plasticity | Synaptic protein levels (e.g., synaptophysin, PSD-95). | Western blot, immunofluorescence. | Preservation or enhancement of synaptic integrity. |

| Pathological Markers (AD Model) | Amyloid-beta plaques, phosphorylated tau. | ELISA, histology. | Reduction in the accumulation of key pathological hallmarks of Alzheimer's disease. |

Translational Research Considerations for Derivative Development and Potential Applications

Translating a conceptual compound like this compound from preclinical research to potential clinical application requires careful strategic planning. A key consideration is the identification of biomarkers that can be used to monitor the drug's activity and therapeutic response in early-phase clinical trials. These could include neuroimaging markers of cerebral blood flow or specific molecular markers in cerebrospinal fluid.

The potential therapeutic applications would likely mirror those of Nicergoline, including dementia (both Alzheimer's and vascular), and other age-associated cognitive impairments. However, if preclinical studies reveal a unique pharmacological profile, new indications could be explored. For instance, a stronger effect on specific neurotransmitter systems might suggest potential utility in mood disorders or other neuropsychiatric conditions.

The development of derivatives is an iterative process. Findings from the initial preclinical evaluation of this compound would inform the design of further analogues, with the goal of optimizing potency, selectivity, and pharmacokinetic properties. This translational pathway is essential for bridging the gap between basic research and the development of new therapies.

| Milestone | Key Activities | Objective |

|---|---|---|

| Lead Optimization | Synthesis and screening of related analogues. Structure-activity relationship (SAR) studies. | To identify a candidate with the optimal balance of efficacy and drug-like properties. |

| Biomarker Development | Identify and validate imaging (e.g., fMRI, PET) or fluid (e.g., CSF, plasma) biomarkers. | To enable objective measurement of drug effects in early clinical trials. |

| Indication Selection | Evaluate preclinical data to select the most promising therapeutic area (e.g., vascular dementia, Alzheimer's disease). | To focus clinical development on the patient population most likely to benefit. |

| Phase I Clinical Trial Design | Plan for first-in-human studies to assess the compound's properties. | To establish the initial human pharmacokinetic profile. |

Q & A

Q. How can multi-omics approaches elucidate novel pathways influenced by this compound beyond the PI3K/AKT axis?

- Methodological Answer : Integrate transcriptomics (RNA-seq of hippocampal tissue) and proteomics (TMT-labeled mass spectrometry) to identify understudied targets (e.g., microglial polarization markers, synaptic vesicle proteins). Network pharmacology models can prioritize pathways for validation in knock-out models (e.g., PI3Kγ-deficient mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.